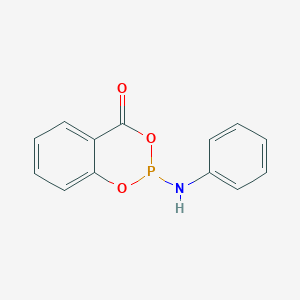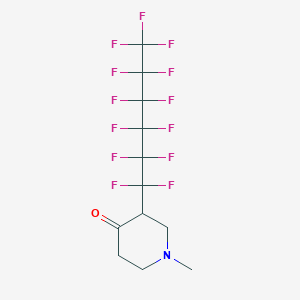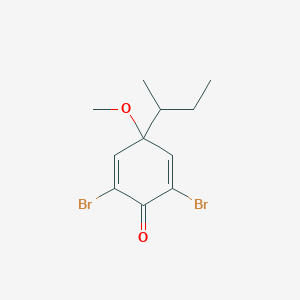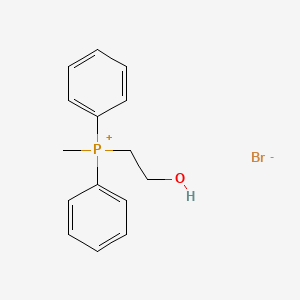![molecular formula C17H24N4O6S B14583492 N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine CAS No. 61280-42-0](/img/structure/B14583492.png)
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine is a complex organic compound characterized by the presence of a nitrophenyl group, a sulfanyl group, and a peptide chain consisting of L-alanine, L-leucine, and glycine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine typically involves the coupling of the peptide chain with the nitrophenylsulfanyl group. One common method is the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The nitrophenylsulfanyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The use of automated peptide synthesizers can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl₂) can facilitate the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, modulating their activity. The peptide chain can facilitate the compound’s entry into cells and its interaction with intracellular targets. The sulfanyl group may also play a role in redox reactions within the cell .
類似化合物との比較
Similar Compounds
- N-[(2-Nitrophenyl)sulfanyl]-L-alanine
- N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine
Uniqueness
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine is unique due to its specific peptide sequence and the presence of both nitrophenyl and sulfanyl groups. This combination of functional groups and peptide chain length can result in distinct chemical and biological properties compared to other similar compounds .
特性
CAS番号 |
61280-42-0 |
|---|---|
分子式 |
C17H24N4O6S |
分子量 |
412.5 g/mol |
IUPAC名 |
2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-nitrophenyl)sulfanylamino]propanoyl]amino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H24N4O6S/c1-10(2)8-12(17(25)18-9-15(22)23)19-16(24)11(3)20-28-14-7-5-4-6-13(14)21(26)27/h4-7,10-12,20H,8-9H2,1-3H3,(H,18,25)(H,19,24)(H,22,23)/t11-,12-/m0/s1 |
InChIキー |
IQNZGGURNPSOLN-RYUDHWBXSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)NSC1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14583433.png)

![2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate](/img/structure/B14583446.png)
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14583458.png)

![4,4'-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline)](/img/structure/B14583473.png)
![6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14583474.png)
![1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro-](/img/structure/B14583484.png)
![1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14583495.png)
